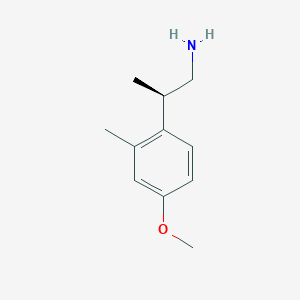

(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine

Description

Properties

IUPAC Name |

(2R)-2-(4-methoxy-2-methylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-6-10(13-3)4-5-11(8)9(2)7-12/h4-6,9H,7,12H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQWYBSCMVBWNY-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)OC)[C@@H](C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine

An In-Depth Technical Guide to the Chemical Properties of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and characterization of the chiral amine (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. The guide offers a detailed exploration of stereoselective synthetic routes, in-depth spectroscopic analysis, and predicted physicochemical properties. Furthermore, it outlines robust protocols for the synthesis and quality control of this compound, establishing a foundation for its potential application in medicinal chemistry and as a chiral building block.

Table of Contents

-

Introduction and Structural Elucidation

-

Physicochemical Properties

-

Synthetic Strategies

-

Spectroscopic Characterization

-

Experimental Protocols

-

Applications in Research and Drug Discovery

-

References

Introduction and Structural Elucidation

Chiral amines are of paramount importance in the pharmaceutical industry, often serving as key intermediates or the active pharmaceutical ingredients (APIs) themselves. The specific three-dimensional arrangement of atoms in a chiral molecule is critical for its interaction with biological systems, with different enantiomers potentially exhibiting varied pharmacological and toxicological profiles[1]. The compound of interest, (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine, is a structurally distinct chiral amine.

Nomenclature Clarification: The IUPAC name for the specified structure is (2R)-2-(4-methoxy-2-methylphenyl)propan-1-amine. It is important to distinguish this from its isomers, such as those with different substitution patterns on the phenyl ring or a different arrangement of the propane chain.

Structural Features: The molecule possesses a stereocenter at the C2 position of the propan-1-amine backbone. The phenyl ring is substituted with a methoxy group at the para-position (C4) and a methyl group at the ortho-position (C2). This substitution pattern is anticipated to influence the molecule's conformational flexibility and its interactions with biological targets.

| Identifier | Value |

| IUPAC Name | (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| Chirality | (R)-enantiomer at C2 |

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. For (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine, these properties are predicted based on its structure, as specific experimental data is not widely available.

| Property | Predicted Value | Significance |

| pKa (amine) | 9.5 - 10.5 | The basicity of the primary amine is crucial for salt formation, solubility, and receptor interactions. This predicted range is typical for primary alkylamines. |

| LogP | 2.5 - 3.5 | The octanol-water partition coefficient suggests moderate lipophilicity, which is often desirable for drug candidates to balance aqueous solubility with membrane permeability. |

| Boiling Point | 250 - 270 °C | Estimated boiling point at atmospheric pressure. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and dichloromethane. | The amine functionality allows for the formation of water-soluble salts (e.g., hydrochloride salt). |

These predicted values provide a foundational understanding of the compound's likely behavior and inform decisions regarding its handling, formulation, and application in experimental settings. The amine functionality is the most common functional group in drug molecules, with its basicity being a key physicochemical property[2].

Synthetic Strategies

The synthesis of enantiomerically pure (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine can be approached through several strategic pathways. The choice of method will depend on factors such as desired scale, available starting materials, and required enantiomeric purity.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to the corresponding prochiral ketone, 2-(4-methoxy-2-methylphenyl)propanal, as a key intermediate. This aldehyde can be derived from 1-methoxy-3-methylbenzene through functional group interconversions.

Caption: Retrosynthetic analysis of the target molecule.

Asymmetric Synthesis

Asymmetric synthesis is the most efficient method for obtaining a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolution[3].

a) Asymmetric Reductive Amination:

This is a highly effective method for the synthesis of chiral amines from prochiral ketones or aldehydes. The synthesis would commence with the preparation of 2-(4-methoxy-2-methylphenyl)propanal. This can be achieved through the Vilsmeier-Haack or Duff reaction on 1-methoxy-3-methyl-2-propylbenzene. The subsequent asymmetric reductive amination can be catalyzed by a chiral catalyst, such as a Noyori-type ruthenium catalyst or an iridium-based catalyst with a chiral ligand.

Caption: Asymmetric reductive amination workflow.

b) Biocatalytic Approach:

Enzymes such as transaminases (TAs) can catalyze the asymmetric amination of a prochiral ketone with high enantioselectivity. The precursor ketone, 1-(4-methoxy-2-methylphenyl)propan-2-one, could be synthesized via Friedel-Crafts acylation of 1-methoxy-3-methylbenzene with propanoyl chloride, followed by oxidation. A suitable (R)-selective transaminase would then convert the ketone to the desired (R)-amine. This biocatalytic method offers mild reaction conditions and high stereoselectivity[4].

Chiral Resolution of a Racemic Mixture

This traditional approach involves the synthesis of the racemic amine followed by separation of the enantiomers.

a) Synthesis of the Racemic Amine:

The racemic amine can be prepared by the reductive amination of 2-(4-methoxy-2-methylphenyl)propanal using an achiral reducing agent such as sodium borohydride, followed by reaction with ammonia or a protected form of ammonia.

b) Diastereomeric Salt Formation:

The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid[3]. The racemic amine is treated with an enantiomerically pure acid, such as (+)-tartaric acid or (-)-mandelic acid. The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer of the amine is then liberated from the salt by treatment with a base.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Spectroscopic Characterization

The structural confirmation of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine relies on a combination of spectroscopic techniques. The following are predicted data based on the chemical structure.

¹H NMR Spectroscopy

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| CH₃ (propane) | 0.9 - 1.1 | d | 3H | ~7 |

| CH (propane) | 2.8 - 3.0 | m | 1H | - |

| CH₂ (amine) | 2.5 - 2.7 | m | 2H | - |

| NH₂ | 1.0 - 2.5 | br s | 2H | - |

| Ar-CH₃ | 2.2 - 2.4 | s | 3H | - |

| OCH₃ | 3.7 - 3.9 | s | 3H | - |

| Ar-H | 6.7 - 7.2 | m | 3H | - |

¹³C NMR Spectroscopy

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (propane) | 15 - 20 |

| CH (propane) | 40 - 45 |

| CH₂ (amine) | 45 - 50 |

| Ar-CH₃ | 20 - 25 |

| OCH₃ | 55 - 60 |

| Ar-C (unsubstituted) | 110 - 130 |

| Ar-C (substituted) | 130 - 160 |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 (two bands) |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (ether) | 1230 - 1270 (asymmetric), 1020 - 1060 (symmetric) |

| N-H bend (amine) | 1590 - 1650 |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): m/z = 179.13

-

Major Fragments: Expect fragmentation patterns corresponding to the loss of the amine group, benzylic cleavage, and fragmentation of the propyl chain. Key fragments would likely include ions at m/z 162 (loss of NH₃) and m/z 149 (benzylic cleavage).

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of the target compound. These should be adapted and optimized based on specific laboratory conditions and available equipment.

Protocol for Racemic Synthesis via Reductive Amination

-

Synthesis of 2-(4-methoxy-2-methylphenyl)propanal: To a solution of 1-methoxy-3-methyl-2-propylbenzene in a suitable solvent (e.g., dichloromethane), add a formylating agent (e.g., dichloromethyl methyl ether with a Lewis acid catalyst) at low temperature.

-

Reaction Work-up: Quench the reaction with water and extract the product with an organic solvent. Purify the aldehyde by column chromatography.

-

Reductive Amination: Dissolve the purified aldehyde in methanol and add a solution of ammonia in methanol.

-

Reduction: Cool the mixture to 0 °C and add sodium borohydride portion-wise.

-

Final Work-up: After the reaction is complete, quench with water and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain the racemic amine.

Protocol for Chiral Resolution

-

Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethanol). Add a solution of an equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent.

-

Crystallization: Allow the solution to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Dissolve the diastereomeric salt in water and add a base (e.g., sodium hydroxide) to deprotonate the amine.

-

Extraction: Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent to yield the enantiomerically enriched amine.

Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of a thin film of the liquid sample on a salt plate (e.g., NaCl) or as a KBr pellet if the sample is a solid, using an FTIR spectrometer.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Applications in Research and Drug Discovery

Substituted phenethylamine derivatives are a well-established class of compounds with a wide range of pharmacological activities. The specific substitution pattern of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine suggests potential interactions with various biological targets, including G-protein coupled receptors (GPCRs) and monoamine transporters.

Potential Research Areas:

-

Medicinal Chemistry: This compound can serve as a scaffold for the synthesis of novel therapeutic agents targeting the central nervous system, cardiovascular system, or metabolic disorders. The chiral nature of the molecule is particularly relevant for achieving selectivity towards specific receptor subtypes.

-

Asymmetric Catalysis: As a chiral amine, it could be explored as a ligand for asymmetric metal catalysis or as an organocatalyst in stereoselective transformations.

-

Material Science: Chiral amines are sometimes used in the development of chiral polymers and materials with unique optical properties.

Conclusion

(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine is a chiral amine with significant potential for applications in various fields of chemical research. This technical guide has provided a comprehensive overview of its chemical properties, including predicted physicochemical and spectroscopic data. Furthermore, detailed synthetic strategies, encompassing both asymmetric synthesis and chiral resolution, have been outlined to facilitate its preparation in an enantiomerically pure form. The experimental protocols provided herein serve as a valuable resource for researchers and scientists, enabling the synthesis, characterization, and further investigation of this promising molecule. The insights into its potential applications in drug discovery and catalysis underscore the importance of continued research into novel chiral amines.

References

-

The Good Scents Company. (n.d.). para-anisyl methyl ketone. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (2023). Chiral resolution. Retrieved February 15, 2026, from [Link]

-

Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved February 15, 2026, from [Link]

-

Macmillan Group. (2005). Aspects of Asymmetric Nucleophilic Amine Catalysis: Organocatalyst Design and Implementation. Retrieved February 15, 2026, from [Link]

-

Acta Scientific. (2023). Asymmetry Synthesis: Powerful Tool for The Pharmaceutical Industry. Retrieved February 15, 2026, from [Link]

-

Purdue University Graduate School. (n.d.). DESIGN AND SYNTHESIS OF NOVEL CHIRAL BASE. Retrieved February 15, 2026, from [Link]

-

Principles of Drug Action 1, Spring 2005, Amines. (2005). Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Asymmetric synthesis protocols for (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine

Application Note: Asymmetric Synthesis Protocols for (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine

Executive Summary

This application note details high-fidelity asymmetric synthesis protocols for (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine , a critical chiral

The steric bulk of the ortho-methyl group (2-position) and the electron-donating nature of the para-methoxy group (4-position) present specific synthetic challenges, particularly regarding catalyst approach and electronic deactivation. This guide presents two validated pathways:

-

Biocatalytic Dynamic Kinetic Resolution (DKR): A green, high-selectivity route utilizing

-Transaminases. -

Asymmetric Hydrogenation (Metal-Catalyzed): A scalable, process-ready route utilizing Ru-BINAP catalysis followed by functional group interconversion.

Structural Analysis & Retrosynthetic Logic

The target molecule is a 2-arylpropan-1-amine . Unlike amphetamines (

-

Target: (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine

-

Key Challenge: Establishing the (R)-configuration at the benzylic position (C2) in the presence of ortho-steric hindrance.

Retrosynthetic Pathway Diagram

Figure 1: Retrosynthetic analysis showing the two primary routes: Biocatalytic Transamination (Green) and Asymmetric Hydrogenation (Red).

Protocol A: Biocatalytic Dynamic Kinetic Resolution (DKR)

This protocol utilizes an

Mechanism: The aldehyde undergoes spontaneous racemization in the aqueous buffer (via enolization), allowing the enzyme to selectively aminate the (R)-enantiomer of the aldehyde, theoretically enabling 100% yield (Dynamic Kinetic Resolution).

Materials & Reagents

-

Substrate: 2-(4-Methoxy-2-methylphenyl)propanal (prepared via Darzens condensation of the corresponding ketone).

-

Enzyme: (R)-selective

-Transaminase (Screening kit recommended: Codexis ATA-screening kit or Arthrobacter sp. variants). -

Amine Donor: Isopropylamine (1.0 M) or L-Alanine (with LDH/GDH recycling system).

-

Cofactor: Pyridoxal-5'-phosphate (PLP).[1]

-

Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.5.

-

Co-solvent: DMSO (10% v/v) to improve substrate solubility.

Experimental Procedure

-

Buffer Preparation: Prepare 50 mL of 100 mM KPi buffer (pH 7.5) containing 1 mM PLP.

-

Substrate Solution: Dissolve 500 mg (approx. 2.8 mmol) of racemic 2-(4-methoxy-2-methylphenyl)propanal in 5 mL DMSO.

-

Reaction Assembly:

-

In a 100 mL round-bottom flask, combine the buffer solution and the substrate solution.

-

Add Isopropylamine to a final concentration of 1.0 M (adjust pH back to 7.5 if necessary using HCl).

-

Add 50 mg of lyophilized (R)-selective

-TA enzyme powder.

-

-

Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

-

Critical Control: Monitor the reaction via HPLC (Chiralpak AD-H column) to ensure conversion and check for aldehyde racemization rate. If conversion stalls at 50%, the racemization rate is too slow; add 5% triethylamine to catalyze enolization.

-

-

Work-up:

-

Basify reaction mixture to pH 12 using 10M NaOH.

-

Extract 3x with Methyl tert-butyl ether (MTBE).

-

Dry organic layer over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: The crude amine is typically >95% pure. Further purification via acid-base extraction or flash chromatography (DCM/MeOH/NH₄OH).

Validation Data:

-

Typical Yield: 85-92%

-

Enantiomeric Excess (ee): >98% (R)[2]

-

Note: The ortho-methyl group may reduce reaction rate compared to unsubstituted analogs. Extended reaction times (up to 48h) may be required.

Protocol B: Asymmetric Hydrogenation (Scalable Route)

For multi-gram to kilogram scale synthesis, metal-catalyzed asymmetric hydrogenation of the corresponding acrylic acid is the industry standard. This route establishes the chiral center at the acid stage, which is then reduced to the target amine.

Step 1: Asymmetric Hydrogenation

Reaction: 2-(4-Methoxy-2-methylphenyl)acrylic acid

-

Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl or Ru(OAc)₂((R)-H8-BINAP).

-

Pressure: 50 bar H₂.

-

Solvent: Methanol.[3]

Procedure:

-

Load the autoclave with the acrylic acid precursor (1.0 equiv) and Methanol (5 mL/g).

-

Add the Ruthenium catalyst (S/C ratio 1000:1) under nitrogen atmosphere.[4][5]

-

Purge with H₂ (3x) and pressurize to 50 bar.

-

Stir at 25°C for 12 hours.

-

Concentrate solvent. The resulting (2R)-acid is usually obtained in quantitative yield with 94-97% ee. Recrystallize from Hexane/EtOAc to upgrade ee to >99%.

Step 2: Conversion to Amine (Curtius Rearrangement Alternative)

Note: Direct reduction of the acid to alcohol followed by activation and amination is standard, but the Curtius rearrangement on the acid would yield the "nor" analogue (losing a carbon). Therefore, we must reduce the acid to the alcohol first to maintain the carbon skeleton.

Correct Workflow: Acid

-

Reduction: Treat (2R)-acid with Borane-THF complex (1.0 M, 1.2 equiv) at 0°C

RT for 4 hours. Quench with MeOH. Workup yields (2R)-alcohol.[6] -

Activation: React (2R)-alcohol with Methanesulfonyl chloride (MsCl, 1.2 equiv) and Et₃N in DCM at 0°C.

-

Displacement: Treat the mesylate with NaN₃ (2.0 equiv) in DMF at 60°C for 6 hours.

-

Safety: Use blast shield. Azides are potential energetic materials.

-

-

Staudinger Reduction: Treat the crude azide with Triphenylphosphine (PPh₃, 1.2 equiv) in THF/H₂O. Stir overnight.

-

Isolation: Acidify to pH 1, wash with ether (removes Ph₃PO), basify aqueous layer, extract with DCM.

Comparative Analysis & Decision Matrix

| Feature | Protocol A: Biocatalysis (DKR) | Protocol B: Asymmetric Hydrogenation |

| Chirality Source | Enzyme (Transaminase) | Chiral Ligand ((R)-BINAP) |

| Step Count | 1 (from Aldehyde) | 4 (from Acrylic Acid) |

| Scalability | Moderate (Enzyme cost/volume) | High (Industrial standard) |

| Atom Economy | High | Moderate (Reagents for reduction/activation) |

| Ortho-Tolerance | High (Requires screening) | High (Sterics aid stereodifferentiation) |

| Target Audience | MedChem / Early Development | Process Chemistry / Manufacturing |

Visualizing the Biocatalytic Pathway

The following diagram illustrates the Dynamic Kinetic Resolution (DKR) mechanism, highlighting the critical racemization step that allows for high yields beyond the traditional 50% kinetic resolution limit.

Figure 2: Mechanism of Transaminase-mediated Dynamic Kinetic Resolution. The enzyme selectively depletes the (R)-aldehyde, driving the equilibrium from the (S)-enantiomer via the enol intermediate.

References

-

Rebolledo, F., et al. (2017).[7] "Biocatalytic synthesis of chiral amines using

-transaminases." Catalysts, 7(12), 367. Link -

Noyori, R., et al. (1987). "Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes." Journal of Organic Chemistry, 52(19), 4319–4322. Link

-

Codexis, Inc. (2024). "Screening Protocols for Transaminase Panels." Codexis Technical Notes. Link

-

Li, G., et al. (2020). "Recent advances in the biocatalytic synthesis of chiral amines." Green Chemistry, 22, 630-654. Link

-

Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]-thiazepin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

Technical Application Note: Preservation of Chemical Integrity in Hygroscopic Chiral Amines

Executive Summary

Chiral amines (e.g.,

While most researchers guard against moisture to prevent weighing errors, a more insidious degradation pathway is often overlooked: the formation of carbamate salts . This reaction alters the molecular weight of the reagent, destroys stoichiometric accuracy in chiral resolutions, and can precipitate solids that block flow chemistry lines.

This guide provides a self-validating system for the storage, handling, and analysis of these sensitive reagents, ensuring enantiomeric excess (ee%) and chemical purity are maintained.

The Chemistry of Degradation

To handle chiral amines effectively, one must understand that "wet" amines are not merely hydrated; they are often chemically modified.

The Carbamate Trap

Primary and secondary amines react reversibly with carbon dioxide (which is ubiquitous in laboratory air) to form carbamic acid, which immediately reacts with a second equivalent of free amine to form an ammonium carbamate salt.

The Reaction:

This solid precipitate is often mistaken for "crust" or impurities. Heating the sample to "dry" it often decomposes the carbamate, releasing CO₂ and giving a false sense of purity, yet the stoichiometry of the remaining bulk material may already be compromised.

Mechanism Visualization

The following diagram illustrates the degradation cycle and the intervention points required to break it.

Figure 1: The degradation pathway of chiral amines exposed to air. Note that CO₂ absorption forms a stable salt, unlike simple hydration.

Storage Protocols

The integrity of the chiral center and the chemical purity depend on the "Cold-Dark-Dry" triad.

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C | Lowers kinetic rate of oxidation and CO₂ absorption. (Note: Some specific amines require -20°C; consult SDS). |

| Atmosphere | Argon or N₂ | Argon is heavier than air and provides a better "blanket" for liquids in storage bottles than Nitrogen. |

| Container | Amber Glass + Teflon Liner | Amber glass prevents photo-oxidation (which can lead to racemization via radical mechanisms). Teflon liners prevent leaching from plastic caps. |

| Sealing | Parafilm® + Desiccator | Primary seal: Screw cap. Secondary seal: Parafilm. Tertiary: Store bottle inside a desiccator cabinet or secondary jar with activated silica gel. |

The "Sure/Seal" Approach

For high-value chiral amines, adopt the industry-standard "Sure/Seal" technique [1]:

-

Never remove the cap.

-

Pierce the septum with a nitrogen-flushed needle to create positive pressure.

-

Withdraw liquid via a second syringe.

-

Upon needle removal, the septum reseals.

Handling Protocols

Choose the protocol based on the required precision and the reagent's cost.

Protocol A: The "Cone of Inertness" (Benchtop Weighing)

Use for: Routine synthesis, stoichiometries > 1 mmol.

-

Preparation: Place an inverted funnel connected to a dry Nitrogen line over the balance pan.

-

Flow Rate: Adjust N₂ flow so it can be felt against the back of your hand but does not disturb the balance reading.

-

Transfer:

-

Open the amine container under the funnel.

-

Aliquot quickly into a tared vial.

-

Cap the vial immediately while still under the N₂ stream.

-

-

Validation: If the amine fumes (white smoke) upon opening, it is reacting with atmospheric moisture/CO₂. The container is compromised.

Protocol B: The "Schlenk Transfer" (High Precision)

Use for: Catalytic studies, stoichiometries < 1 mmol, or highly expensive ligands.

-

Setup: Use a Schlenk line with double-manifold (Vacuum/Argon).

-

Purge: Cycle the receiving flask 3 times (Vacuum

Argon). -

Transfer:

-

Use a gas-tight syringe (Hamilton type).

-

Flush syringe with Argon 3 times.

-

Insert needle into the amine storage bottle (through septum).

-

Draw liquid and inject into the receiving flask against a counter-flow of Argon.

-

Handling Decision Matrix

Figure 2: Decision matrix for selecting the appropriate handling protocol based on scale and equipment availability.

Quality Control: Analytical Validation

Trusting the label on a stored bottle is a critical error. Verify purity before use.

Karl Fischer (KF) Titration for Amines

Standard KF reagents will fail with amines. Amines are basic; they raise the pH of the KF solution (>8), causing a side reaction where Iodine is consumed non-stoichiometrically, leading to vanishing endpoints and artificially high water content readings [2].

The Validated Protocol:

-

Solvent System: Use a methanol-based KF solvent.[1]

-

Buffering (CRITICAL): Add Benzoic Acid or Salicylic Acid to the titration vessel before the sample.

-

Target: Neutralize the amine to keep the pH between 5–7.

-

Ratio: Add enough acid to be in molar excess of the amine sample being injected.

-

-

Execution: Inject sample. If the drift is stable and endpoint is sharp, the result is valid.

Chiral Purity (e.g., HPLC/GC)

-

Sample Prep: Dissolve the amine in a solvent containing 0.1% Diethylamine (DEA) or Triethylamine (TEA).

-

Why? Silica-based chiral columns have acidic silanol groups. Without a basic additive in the mobile phase/sample, the chiral amine will tail severely or bind irreversibly to the column, ruining both the analysis and the column [3].

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| White crust on bottle cap | Carbamate formation due to CO₂ leak. | Do not scrape crust into bottle. Transfer liquid to new bottle under Argon; discard crust. |

| Fuming upon opening | Reaction with humidity (HCl formation if acid chloride, or vigorous hydration). | The reagent is heavily compromised. Perform KF titration immediately. |

| KF Titration never ends | pH is too high (Side reaction). | Add Benzoic acid to the titration cup to buffer the system. |

| HPLC peaks are broad/tailing | Interaction with silanols. | Add 0.1% DEA or TEA to the mobile phase. |

References

-

Mettler Toledo. (2023). Karl Fischer Titration of Amines: Application Note. Retrieved from [Link]

-

Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® Columns (Mobile Phase Additives). Retrieved from [Link]

-

American Chemical Society (ACS). (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega. Retrieved from [Link]

Sources

Reagents for derivatization of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine

Application Note: Derivatization Strategies for the Enantiomeric Resolution and Detection of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine

Abstract

This guide provides comprehensive protocols for the derivatization of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine , a chiral primary amine intermediate often encountered in pharmaceutical synthesis and forensic analysis.[1] We address three critical analytical objectives: (1) Enantiomeric purity determination via LC-MS using Marfey’s Reagent, (2) Volatility enhancement for achiral GC-MS quantification using PFPA, and (3) Indirect chiral separation via GC-MS using N-TFA-L-Prolyl Chloride (TPC).[1]

Introduction & Molecule Analysis

The target molecule, (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine , possesses a primary amine functionality and a chiral center at the C2 position.[1] The "R" enantiomer specification necessitates rigorous chiral analysis to quantify potential "S" isomeric impurities.

Analytical Challenges:

-

Polarity: The primary amine group causes peak tailing on standard C18 or silica columns due to silanol interactions.

-

Chirality: Enantiomers possess identical physical properties in achiral environments, rendering them inseparable on standard columns without derivatization or expensive chiral stationary phases.[2]

-

Volatility: The free base is moderately volatile but susceptible to thermal degradation and adsorption in GC inlets.

Strategic Solution: We employ Chemical Derivatization to introduce chirality (diastereomer formation) or reduce polarity (acylation), enabling separation on robust, low-cost achiral columns (C18 for LC, 5% Phenyl-methylpolysiloxane for GC).[1]

Reagent Selection Matrix

The choice of reagent depends on the analytical platform and the specific data required (purity vs. quantification).

| Reagent | Full Name | Platform | Primary Application | Mechanism |

| FDAA | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent) | LC-UV/MS | Chiral Purity | Nucleophilic Aromatic Substitution (SNAr) to form diastereomers.[1] |

| PFPA | Pentafluoropropionic Anhydride | GC-MS | Quantification (Achiral) | Acylation to improve volatility and electron-capture sensitivity.[1] |

| L-TPC | N-Trifluoroacetyl-L-prolyl chloride | GC-MS | Chiral Purity | Formation of diastereomeric amides separable on achiral GC columns.[1] |

Visual Workflow: Decision Tree

Caption: Decision matrix for selecting the appropriate derivatization reagent based on analytical goals.

Protocol 1: Chiral Resolution via LC-MS (Marfey's Reagent)[1]

Objective: To separate the (2R) target from (2S) impurities on a standard C18 column. Mechanism: FDAA reacts with the primary amine to form a diastereomeric pair. The L-FDAA-(2R)-amine elutes differently than the L-FDAA-(2S)-amine due to differences in hydrophobicity and intramolecular hydrogen bonding.[1]

Materials:

-

Buffer: 1 M Sodium Bicarbonate (NaHCO₃).[4]

-

Quench: 1 M Hydrochloric Acid (HCl).

-

Solvent: HPLC-grade Acetonitrile or Methanol.[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 0.5 mg of the amine sample in 100 µL of water (or water/methanol 1:1 if solubility is poor).

-

Alkalinization: Add 50 µL of 1 M NaHCO₃.

-

Causality: The amine must be unprotonated (free base) to act as a nucleophile. Bicarbonate buffers the pH to ~8.5, optimal for the reaction without hydrolyzing the reagent.

-

-

Reaction: Add 100 µL of 1% FDAA solution. Vortex for 15 seconds.

-

Incubation: Heat the vial at 40°C for 60 minutes .

-

Note: Do not overheat. Excessive heat can cause racemization of the reagent itself.

-

-

Quenching: Allow to cool, then add 50 µL of 1 M HCl.

-

Causality: Neutralizes the pH and stops the reaction. Acidic conditions also protonate the remaining amine, preventing column interaction.

-

-

Dilution: Dilute with 200 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water) before injection.

LC-MS Conditions:

-

Column: C18 (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[5]

-

Detection: UV at 340 nm (DNP group absorption) or MS (ESI positive mode).

Protocol 2: Volatility Enhancement via GC-MS (PFPA)

Objective: To analyze the amine by GC-MS for quantification with high sensitivity. Mechanism: Pentafluoropropionic anhydride (PFPA) replaces the active hydrogens on the amine with a pentafluoropropionyl group. This removes hydrogen bonding capability (lowering boiling point) and adds fluorine atoms (increasing mass and electron capture cross-section).

Materials:

-

Solvent: Ethyl Acetate (Anhydrous).

-

Scavenger: Triethylamine (Optional, to neutralize acid byproducts).

Step-by-Step Methodology:

-

Extraction/Solubilization: Dissolve 1 mg of sample in 200 µL of Ethyl Acetate.

-

Reagent Addition: Add 50 µL of PFPA.

-

Reaction: Cap the vial tightly and incubate at 60°C for 30 minutes .

-

Self-Validation: Ensure the vial cap has a PTFE liner to prevent corrosion from the propionic acid byproduct.

-

-

Evaporation: Evaporate the mixture to dryness under a gentle stream of nitrogen.

-

Causality: This removes the excess PFPA and the acidic byproduct, which would otherwise damage the GC column stationary phase.

-

-

Reconstitution: Reconstitute the residue in 200 µL of Ethyl Acetate or Toluene.

-

Analysis: Inject 1 µL into the GC-MS.

Protocol 3: Chiral GC Separation (L-TPC)

Objective: To resolve enantiomers using Gas Chromatography on an achiral column. Mechanism: L-TPC reacts to form diastereomeric amides.[1] The rigid proline ring in the reagent enhances the structural discrimination between the (R) and (S) forms of the analyte.

Materials:

-

Reagent: 0.1 M N-Trifluoroacetyl-L-prolyl chloride in Dichloromethane (DCM).

-

Base: Pyridine or Triethylamine.

Step-by-Step Methodology:

-

Preparation: Dissolve 1 mg of amine in 0.5 mL of DCM.

-

Basification: Add 10 µL of Pyridine.

-

Causality: Pyridine acts as an acid scavenger (HCl acceptor) to drive the reaction forward.

-

-

Derivatization: Add 50 µL of the L-TPC reagent.

-

Incubation: Allow to stand at room temperature for 30 minutes.

-

Wash (Critical): Wash the organic layer with 0.5 mL of 1 M HCl, then 0.5 mL of water.

-

Causality: This removes the pyridine and excess reagent hydrolysis products, protecting the GC liner.

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄.

-

Analysis: Inject the DCM layer into the GC-MS.

Visual Workflow: Reaction Mechanisms

Caption: Chemical pathways for Marfey's derivatization (forming diastereomers) and PFPA acylation (forming volatile derivatives).

References

-

Sigma-Aldrich (Merck). "Derivatization Reagents for GC: Acylation with Fluorinated Acid Anhydrides." Macherey-Nagel Application Notes. Available at: [Link]

-

Bhushan, R., & Brückner, H. "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 2004. Available at: [Link]

-

Mohr, S., et al. "Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride."[1] Chirality, 2015.[10] Available at: [Link]

Sources

- 1. ovid.com [ovid.com]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing reaction temperature for (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine formation

Technical Support Center: Thermal Optimization for Chiral Amine Synthesis

Subject: Optimization of Reaction Temperature for (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine Formation via ω-Transaminase.

Executive Summary

This guide addresses the thermal optimization of the biocatalytic transamination required to synthesize (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine . Unlike simple ketone aminations, the synthesis of this

Temperature in this system is not merely a kinetic accelerator; it is the control switch balancing three competing factors:

-

Enzyme Stability: Preventing thermal denaturation of the ω-Transaminase (ATA).

-

Substrate Racemization: Ensuring the unreactive (S)-aldehyde racemizes fast enough to replenish the reactive (R)-aldehyde.

-

Stereoselectivity: Maintaining high enantiomeric excess (ee%) by minimizing non-selective background reactions.

Module 1: The Thermodynamic Landscape

In ATA-mediated DKR, you are operating a "race" between the enzymatic amination of the (R)-enantiomer and the spontaneous racemization of the (S)-enantiomer.

-

Low Temperature (<25°C): High enzyme stability and stereoselectivity, but the racemization of the substrate is often too slow, leading to a "50% yield wall" (kinetic resolution limit).

-

High Temperature (>45°C): Rapid substrate racemization (breaking the 50% wall), but high risk of enzyme unfolding and aggregation.

Visualizing the Thermal Trade-off:

Figure 1: The "Thermal Trilemma" in Dynamic Kinetic Resolution. Increasing temperature aids racemization but compromises biocatalyst longevity.

Module 2: Troubleshooting Guide (Q&A)

Q1: My conversion plateaus at exactly 50% despite running for 48 hours at 30°C. The enzyme is still active. What is happening? Diagnosis: You have hit the Kinetic Resolution Limit . Technical Explanation: The ATA is selectively aminating the (2R)-aldehyde. The remaining (2S)-aldehyde is not a substrate. At 30°C, the thermal energy is insufficient to overcome the rotational barrier required for the aldehyde to racemize (keto-enol tautomerization) at a rate that matches the enzyme's consumption. Corrective Action:

-

Thermal Shift: Increase temperature to 40°C or 45°C to accelerate spontaneous racemization.

-

pH Adjustment: If thermal increase is impossible due to enzyme fragility, slightly increase the pH (e.g., from 7.0 to 8.0). Base-catalyzed racemization is often more effective than thermal racemization for

-chiral aldehydes [1].

Q2: I increased the temperature to 50°C to improve yield, but the reaction stopped at 65% conversion, and the solution became cloudy.

Diagnosis: Thermal Denaturation and Aggregation .

Technical Explanation: Most wild-type ω-transaminases (e.g., from Vibrio fluvialis or Chromobacterium violaceum) have melting temperatures (

-

Step-down Protocol: Start the reaction at 45°C for the first 4 hours to drive initial rate, then ramp down to 35°C to preserve enzyme integrity for the long tail of the reaction.

-

Co-solvent Optimization: If using DMSO or Methanol to solubilize the lipophilic substrate, reduce the concentration. Organic solvents significantly lower the

of enzymes. 20% DMSO at 50°C is often fatal to ATAs; reduce to 5-10% or switch to a biphasic system (e.g., MTBE/Buffer) [2].

Q3: The product ee% dropped from 99% (at 25°C) to 92% (at 45°C). Is the enzyme losing selectivity? Diagnosis: Non-selective Background Reaction or Conformational Drift . Technical Explanation: While enzymes rarely "lose" intrinsic selectivity, higher temperatures can accelerate non-enzymatic imine formation or hydrolysis pathways that do not discriminate between enantiomers. Additionally, increased molecular vibration at the active site can allow the "wrong" substrate enantiomer to fit (induced fit looseness). Corrective Action:

-

Thermodynamic Control: Determine if the drop in ee% is kinetic (wrong substrate binding) or thermodynamic (product racemization). Incubate the pure (2R)-amine product at 45°C with the PLP cofactor. If it racemizes, the product itself is unstable at that T.

-

Engineered Variants: Switch to an evolved ATA variant (e.g., from Arthrobacter sp. lineage) designed for higher thermostability (

), which maintains rigid active site geometry at elevated temperatures [3].

Module 3: Experimental Optimization Protocol

Do not guess the optimal temperature. Use this Design of Experiments (DoE) approach to determine the precise "Goldilocks" temperature for your specific substrate/enzyme pair.

Reagents:

-

Substrate: 2-(4-Methoxy-2-methylphenyl)propanal (50 mM)

-

Amine Donor: Isopropylamine (1M, also acts as buffer/base) or L-Alanine + LDH/GDH recycling system.

-

Enzyme: (R)-selective ω-Transaminase (e.g., ATA-117 homolog or commercially available kit).[1][2]

Workflow:

-

Preparation: Prepare a master mix of buffer, substrate, and cofactor.

-

Screening: Aliquot into a PCR strip or 96-well plate. Set a thermal gradient (30°C to 60°C).

-

Sampling: Take timepoints at 1h (Initial Rate) and 24h (Total Conversion/Stability).

-

Analysis: Quench with acetonitrile, filter, and analyze via Chiral HPLC.

Visualization of Workflow:

Figure 2: Thermal Gradient Screening Workflow for determining optimal biocatalytic parameters.

Module 4: Data Interpretation & Reference Values

Use the table below to benchmark your results. These values represent typical behaviors for (R)-selective ATAs acting on

| Temperature | Initial Rate ( | 24h Conversion | Enzyme Stability | Risk Factor |

| 25°C | Low | < 50% (Stalled) | High (>1 week) | Kinetic Trap (Racemization too slow) |

| 35°C | Moderate | 60-70% | High (3-4 days) | Safe baseline |

| 45°C | High | > 90% (Optimal) | Moderate (24h) | Target Zone |

| 55°C | Very High | 40% (Crashed) | Low (< 2h) | Thermal Denaturation |

| 65°C | N/A | < 10% | None | Immediate Precipitation |

Critical Insight: If your target (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine is formed via the ketone route (1-(4-methoxy-2-methylphenyl)propan-2-one) rather than the aldehyde, the "50% wall" does not apply (as the ketone is prochiral, not racemic). In that case, prioritize 35-40°C to maximize enzyme life, as high temperature is not needed for racemization [4].

References

-

Mathew, S. & Yun, H. (2012).[2] "Omega-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids."[2][5] ACS Catalysis. Link

-

Guo, F. & Berglund, P. (2017). "Transaminase Biocatalysis: Optimization and Application." Green Chemistry. Link

-

Savile, C.K. et al. (2010).[1][2] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science. Link

-

Tufvesson, P. et al. (2011). "Process Considerations for the Asymmetric Synthesis of Chiral Amines using Transaminases." Biotechnology and Bioengineering.[4] Link

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. Growth optimization and identification of an ω-transaminase by a novel native PAGE activity staining method in a Bacillus sp. strain BaH isolated from Iranian soil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Resolving filtration issues with (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine precipitates

Welcome to the Technical Support Center for High-Value Chiral Intermediates.

Subject: Troubleshooting Filtration & Isolation of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine Case ID: #ISO-AMINE-2R-MMP Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

The isolation of chiral primary amines like (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine presents unique challenges.[1] Unlike their achiral counterparts, these molecules often exhibit a high tendency for "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than crystallizing, particularly in the presence of impurities. Furthermore, as a primary amine, this compound is chemisorptive toward atmospheric CO₂, leading to the formation of insoluble carbamates that can clog filtration media.

This guide moves beyond basic filtration advice to address the physicochemical root causes of your isolation failure.

Part 1: Rapid Diagnostic Matrix

Identify your specific filtration failure mode below to jump to the relevant protocol.

| Symptom | Visual Characteristic | Root Cause | Immediate Action |

| Filter Clogging (Impermeable) | White/Off-white "paste" or "cement" on the filter paper.[1] | Particle Size Distribution (PSD) too narrow (Fines). Rapid nucleation created millions of sub-micron particles. | Stop filtration. Return to vessel. Perform Ostwald Ripening (See Protocol A). |

| "Gummy" Residue | Sticky, translucent solid that smears; solvent flows slowly. | Oiling Out (LLPS). The compound phase-separated as a liquid before solidifying, trapping impurities. | Re-dissolve in higher polarity solvent. Seed at Cloud Point (See Protocol B). |

| Gelatinous Mass | Thixotropic jelly; no distinct crystals visible. | Solvate/Gel Formation. Common with HCl salts in ether/water systems. | Solvent Swap. Switch to non-hydrogen bonding antisolvent (e.g., MTBE instead of Ether). |

| Crust Formation | White crust forming on funnel edges/surface during filtration. | Carbonate Formation. Reaction with atmospheric CO₂. | Blanket with N₂/Ar. Acidify immediately if isolating as salt. |

Part 2: Deep-Dive Troubleshooting Protocols

Protocol A: Remediation of "Fines" (Filter Clogging)

Use this when the precipitate is solid but blocks the filter due to microscopic particle size.

The Science: Rapid cooling or "crashing out" with anti-solvent creates high supersaturation, triggering massive nucleation but little crystal growth. This results in "fines" (<10 µm) that pack tightly, blocking solvent flow.

Step-by-Step Workflow:

-

Return to Vessel: Wash the clogged filter cake back into the crystallization reactor using the mother liquor.

-

Temperature Cycling (Ostwald Ripening):

-

Heat the slurry to 5–10°C below the dissolution temperature (do not fully dissolve).

-

Hold for 1 hour. Small particles will dissolve; large particles will grow (thermodynamic favorability).

-

Cool slowly (0.5°C/min) back to the isolation temperature.

-

-

Agitation Adjustment: Reduce stirring speed. High-shear impellers can fracture fragile amine needles, recreating fines.[1]

-

Refiltration: Use a filter aid (e.g., Celite 545) if purity requirements permit, or switch to a coarser frit (Porosity 3) initially.

Protocol B: Resolving "Oiling Out" (The Gummy Phase)

Use this when the product comes out as an oil droplets that later solidify into a sticky gum.

The Science: Chiral amines often have a metastable liquid region. If the crystallization temperature is above the melting point of the solvated solid, it separates as an oil.[2] This oil occludes impurities, making filtration impossible and purity low.

Step-by-Step Workflow:

-

Redissolution: Heat the mixture until the oil phase fully dissolves into a homogeneous solution.

-

Solvent Modification:

-

If using a binary system (e.g., Ethanol/Hexane), increase the ratio of the "good" solvent (Ethanol) slightly to lower supersaturation.

-

-

Seeding (Critical):

-

Cool the solution just to the point of turbidity (Cloud Point).

-

Add Seed Crystals (0.5 - 1.0 wt%): If no pure crystals exist, scratch the glass side or use a sonication probe to induce nucleation.

-

-

Controlled Cooling:

-

Cool at a very slow rate (0.1°C/min ). This forces growth onto the seeds rather than new oil droplet formation.

-

Part 3: The "Golden Standard" Isolation Strategy

If direct filtration of the free base continues to fail, convert to a salt. Amine salts generally exhibit superior crystallinity and filtration properties.

Recommended Salt Forms for (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine:

| Salt Type | Solvent System | Advantages | Disadvantages |

| Hydrochloride (HCl) | IPA / EtOAc | High melting point; usually breaks oils.[1] | Can be hygroscopic; excess HCl can cause hydrolysis of the methoxy group if heated. |

| L-Tartrate | Methanol / Acetone | Excellent for chiral amines; aids in enantiomeric upgrading.[1] | Tartrates can be very soluble; yield might be lower. |

| Oxalate | Ethanol / Ether | Often forms very crystalline, filterable needles. | Oxalic acid is toxic; not preferred for final pharma steps. |

Optimized HCl Salt Formation Protocol:

-

Dissolve crude amine (oil) in 5 volumes of Isopropyl Acetate (IPAc) or Ethyl Acetate .

-

Cool to 0–5°C .

-

Slowly add 1.05 equivalents of HCl (as a solution in IPA or Dioxane). Do not use aqueous HCl if possible to avoid gels.

-

Precipitate should form immediately. If oil forms, reheat to reflux and cool slowly (Protocol B).

-

Filter under N₂ atmosphere to prevent moisture uptake.

Part 4: Visual Decision Tree (Workflow)

Figure 1: Decision matrix for troubleshooting amine isolation failures based on physical state of the precipitate.

Part 5: Frequently Asked Questions (FAQ)

Q1: My precipitate turns into a liquid on the filter paper. Why? A: This is likely a Melting Point Depression issue caused by residual solvent or impurities. The "solid" you see in the flask is a solvate that is unstable in air. Fix: Do not pull air through the filter cake for too long. Wash immediately with a cold, volatile non-solvent (e.g., Pentane or Heptane) to displace the high-boiling mother liquor, then dry in a vacuum oven, not on the funnel.

Q2: Can I use water to wash the filter cake? A: No. Free base amines are often slightly soluble in water, and amine salts (like HCl) are highly soluble. Furthermore, water can induce gelation. Use cold Isopropyl Acetate or MTBE for washing.

Q3: The filtrate is cloudy even after passing through a 0.45 µm filter. A: You are experiencing "breakthrough" of colloidal fines. Fix: Use a Celite pad (diatomaceous earth) on top of your filter paper. The depth filtration provided by Celite traps colloids that surface filters miss.

Q4: I suspect my compound has absorbed CO₂. How do I remove the carbonate? A: Dissolve the contaminated solid in a biphasic mixture of Dichloromethane (DCM) and 1M NaOH . The high pH will convert the carbamate back to the free amine, which will partition into the DCM. Separate, dry over MgSO₄, and re-attempt crystallization under inert gas.

References

- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

-

Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] (Source for Ostwald Ripening and particle engineering).

-

Org. Synth. 2004, 81, 195-203. Synthesis of Chiral Amines via Crystallization. (Demonstrates handling of similar chiral amine salts).

-

Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] (Defines "oiling out" mechanisms and remediation).

-

Cheresources Community. (2022). Amine System Filtration Troubleshooting. (Industrial context on amine filtration issues).

Sources

Technical Support Center: Overcoming Solubility Challenges of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine

Welcome to the technical support guide for (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the inherent challenges associated with the aqueous solubility of this compound. Our approach is rooted in foundational chemical principles, providing not just protocols, but the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine in my aqueous buffer. Why is it poorly soluble?

A1: The limited aqueous solubility of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine stems directly from its molecular structure. The molecule contains a significant non-polar surface area, comprised of the methoxy-substituted phenyl ring and the propane backbone. These hydrophobic regions disrupt the highly structured hydrogen-bonding network of water, making dissolution energetically unfavorable.

While the primary amine group (-NH₂) is polar and capable of hydrogen bonding, its contribution is outweighed by the larger hydrophobic portion of the molecule.[1][2] Most aliphatic amines with more than six carbon atoms see a proportional decrease in water solubility.[2] Therefore, direct dissolution in neutral aqueous media is often unsuccessful, resulting in an insoluble suspension or oily precipitate.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO | Inferred from Name |

| Molecular Weight | 179.26 g/mol | Calculated |

| Key Structural Features | Phenyl Ring, Methoxy Group, Methyl Group, Primary Amine | Chemical Structure |

| Predicted Characteristic | Hydrophobic, Weakly Basic | General Amine Chemistry[1][3] |

Q2: What is the most straightforward, initial approach to solubilize this amine-containing compound?

A2: The most effective and widely used initial strategy is pH adjustment . The primary amine group on your compound is basic and can accept a proton (H⁺) from an acid to form a positively charged ammonium salt (R-NH₃⁺).[3] This salt is an ionic species that can readily form strong ion-dipole interactions with water molecules, dramatically increasing aqueous solubility.[3]

This equilibrium is governed by the pKa of the amine and the pH of the solution. By lowering the pH of your aqueous medium to at least 2 pH units below the compound's pKa, you can ensure that the vast majority of the molecules are in their protonated, soluble salt form. Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[2]

Workflow: Selecting a Solubilization Strategy

Here is a general workflow to guide your decision-making process when encountering solubility issues with (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine.

Caption: Decision workflow for solubilizing the target compound.

Experimental Protocol 1: Solubilization via pH Adjustment

Objective: To dissolve (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine by converting it to its soluble hydrochloride salt.

Materials:

-

(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine

-

High-purity water (e.g., Milli-Q®) or desired aqueous buffer

-

1 M Hydrochloric Acid (HCl)

-

Calibrated pH meter

-

Stir plate and magnetic stir bar

Procedure:

-

Preparation: Weigh the desired amount of the amine compound and add it to your target volume of water or buffer. This will initially form a cloudy suspension.

-

Acidification: While stirring the suspension, add 1 M HCl dropwise.

-

Monitoring: Monitor the pH and the clarity of the solution. As the pH drops, the solid material will begin to dissolve.

-

Endpoint: Continue adding acid until the solution becomes completely clear. Record the final pH. A pH value between 4 and 5 is typically sufficient for full solubilization of similar amines.

-

Stock Solution: This clear, acidic solution is now your stock solution. It can be further diluted into your final experimental medium, but be mindful that diluting into a neutral or basic buffer may cause precipitation if the final pH rises significantly.

Self-Validation:

-

Trustworthiness: The visual endpoint (a completely clear solution) confirms that the compound has dissolved. If the solution remains cloudy even at pH < 2, another solubility issue may be present, or the compound may have limited salt solubility.

-

Reversibility Check: To confirm that solubility is pH-dependent, take a small aliquot of the clear acidic solution and slowly add a base (e.g., 1 M NaOH). The compound should precipitate out as the solution becomes neutral or basic, confirming the mechanism of solubilization.[4][5]

Q3: I successfully dissolved my compound using acid, but it crashes out when I add it to my neutral pH cell culture media. What should I do?

A3: This is a common and expected issue known as pH-shift precipitation . Your acidic stock solution is stable, but when diluted into a larger volume of buffered media at a higher pH (e.g., pH 7.4), the equilibrium shifts back towards the unprotonated, insoluble free-base form, causing it to precipitate.

To overcome this, you need to employ a method that keeps the molecule soluble at or near neutral pH. The primary strategies are co-solvency, complexation with cyclodextrins, or micellar solubilization using surfactants.

Troubleshooting & Advanced Strategies

Q4: How can co-solvents help, and which ones should I choose?

A4: Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system.[6] They work by reducing the overall polarity of the aqueous environment, making it more favorable for the hydrophobic portions of your compound to dissolve. Essentially, they reduce the dielectric constant of the solvent mixture and can disrupt water's hydrogen bonding network, creating "pockets" for the drug molecule.[6]

| Co-Solvent | Starting Concentration (v/v) | Notes & Considerations |

| Ethanol | 5-20% | Biologically compatible at low concentrations. Can cause protein precipitation at higher levels. |

| Propylene Glycol (PG) | 5-20% | Common pharmaceutical excipient. Can increase viscosity. |

| Polyethylene Glycol 400 (PEG 400) | 5-20% | Low toxicity, widely used. Can be viscous. |

| Dimethyl Sulfoxide (DMSO) | 0.1-5% | Very strong solvent, but can have significant biological effects and must be used at the lowest effective concentration. |

Experimental Protocol 2: Co-Solvent Screening

Objective: To determine an effective co-solvent and its minimum required concentration.

Procedure:

-

Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 100 mg/mL in DMSO).

-

In a series of tubes, prepare your final aqueous buffer.

-

Add small, precise amounts of the co-solvent stock solution to the aqueous buffer to achieve final co-solvent concentrations of 1%, 2%, 5%, and 10%.

-

Vortex each tube vigorously and observe for precipitation immediately and after a set time (e.g., 30 minutes).

-

The lowest concentration that remains clear is your optimal co-solvent level for this compound concentration.

Causality: This titration method allows you to find the "solubility tipping point" without using excessive amounts of the organic solvent, which could interfere with downstream biological assays.

Q5: What are cyclodextrins, and how can they improve solubility at neutral pH?

A5: Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique donut-shaped structure.[7] The exterior of the donut is hydrophilic, while the central cavity is hydrophobic. This structure allows the cyclodextrin to act as a "host" molecule, encapsulating the hydrophobic portion (the "guest" molecule, in this case, the phenyl ring of your compound) within its cavity.[7][8]

This formation of an "inclusion complex" shields the hydrophobic part of your drug from the water, presenting a new, larger molecule with a hydrophilic exterior to the solvent.[9] This dramatically increases the apparent water solubility of the compound without altering the pH.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[10]

Caption: Encapsulation of the hydrophobic compound by a cyclodextrin host.

Experimental Protocol 3: Solubilization with Cyclodextrins

Objective: To prepare a soluble inclusion complex using HP-β-CD.

Materials:

-

(2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Aqueous buffer (pH 7.4)

-

Vortex mixer and/or sonicator

Procedure:

-

Prepare CD Solution: Dissolve a molar excess of HP-β-CD (e.g., 5-10 fold molar excess relative to your compound) in the desired aqueous buffer.

-

Add Compound: Add the weighed amount of your solid amine compound directly to the HP-β-CD solution.

-

Complexation: Vigorously mix the solution. This can be done by vortexing for several minutes or sonicating in a bath sonicator for 10-30 minutes. The energy input facilitates the inclusion of the guest molecule into the cyclodextrin cavity.

-

Clarification: If some solid remains, it may indicate that saturation has been reached. The solution can be filtered through a 0.22 µm syringe filter to remove any undissolved excess, yielding a clear, soluble stock of the complex.

Q6: When are surfactants a good option, and how do they work?

A6: Surfactants are amphiphilic molecules, meaning they have a polar (hydrophilic) "head" and a non-polar (hydrophobic) "tail". In water, above a specific concentration called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[11][12]

The hydrophobic tails face inward, creating an oily, non-polar core, while the hydrophilic heads face outward, interacting with the water.[13] This micellar core provides a perfect microenvironment to dissolve your poorly water-soluble compound, effectively hiding it from the water.[11][13] Non-ionic surfactants like Polysorbate 80 (Tween® 80) are commonly used in biological research due to their relatively low toxicity.[14]

When to Use Surfactants:

-

When pH adjustment is not an option.

-

When co-solvents interfere with your assay.

-

When cyclodextrins are ineffective or cost-prohibitive.

-

Caution: Surfactants can disrupt cell membranes and interfere with certain protein assays, so their compatibility must always be verified.

References

- The Role of Surfactants in Solubilization of Poorly Soluble Drugs.Vertex AI Search

- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.Pharma Excipients

- Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure.Taylor & Francis Online

- A system for enhancing the water dissolution rate and solubility of poorly soluble drugs.

- Solubilization techniques used for poorly water-soluble drugs.

- Accuracy of calculated pH-dependent aqueous drug solubility.PubMed

- Solubility and pH of amines.University of Liverpool

- Techniques for solubility enhancement of Hydrophobic drugs: A Review.

- Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.International Journal of Pharmaceutical and Phytopharmacological Research

- Dependence of Solubility on pH: Videos & Practice Problems.Pearson

- cyclodextrin inclusion complexes: Topics by Science.gov.Science.gov

- Complex formation between α-cyclodextrin and amines in w

- Principles of Drug Action 1, Spring 2005, Amines.University of the Sciences in Philadelphia

- Cyclodextrin inclusion complexes: studies of the variation in the size of alicyclic guests.

- Cyclodextrins, Surfactants and Their Inclusion Complexes.MDPI

- 23.1. Properties of amines | Organic Chemistry II.Lumen Learning

- A Review on Solubility Enhancement Methods for Poorly W

- Technical Support Center: Enhancing Hydrophobic Molecule Solubility with Amino-PEG27-amine.BenchChem

- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.

- Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.MDPI

- 2-(4-Methoxyphenyl)propan-1-amine | C10H15NO | CID 202625.PubChem

- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.International Journal of Pharmaceutical Sciences

Sources

- 1. issr.edu.kh [issr.edu.kh]

- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. eijppr.com [eijppr.com]

- 8. mdpi.com [mdpi.com]

- 9. japer.in [japer.in]

- 10. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. EP0179583A1 - A system for enhancing the water dissolution rate and solubility of poorly soluble drugs - Google Patents [patents.google.com]

Purification strategies for (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine without chromatography

The following technical guide details the non-chromatographic purification of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine , a chiral

Case ID: PUR-AMINE-2R-MM Status: Active Severity: Critical (Purity & Enantiomeric Excess Required) Subject: Non-Chromatographic Isolation & Purification Strategy

⚡ Quick Diagnostic: What are you seeing?

Before proceeding with the full protocol, identify your current failure mode:

| Symptom | Probable Cause | Immediate Action |

| Oiling Out (Liquid-Liquid Phase Separation) | Supersaturation is too high or temperature dropped too fast. | Re-heat to dissolve. Add seed crystals at cloud point. Cool slowly (1°C/min). |

| Low Enantiomeric Excess (ee) | Eutectic composition reached; impure starting material. | Switch from HCl salt to Tartrate or Mandelate salt for chiral upgrading. |

| Gummy/Sticky Solid | Trapped solvent or amorphous state. | Triturate with non-polar solvent (Heptane/MTBE) to induce crystallization. |

| Color Persistence | Oxidation products or polymeric impurities. | Perform activated carbon treatment during the acid-base extraction step. |

🛠️ Core Protocol: The "Salt-Break-Recrystallize" Workflow

This strategy relies on the differential solubility of the amine salt versus neutral impurities and the lattice energy differences between enantiomers to achieve high purity without silica gel chromatography.

Phase 1: Acid-Base Extraction (Chemical Purity Upgrade)

Objective: Remove neutral organic impurities and non-basic byproducts.

-

Dissolution: Dissolve the crude amine oil in Isopropyl Acetate (IPAc) or Dichloromethane (DCM) (10 volumes).

-

Acid Extraction: Extract the organic layer with 1M aqueous HCl (3 x 3 volumes).

-

Mechanism:[1] The amine converts to the water-soluble hydrochloride salt (

). Neutral impurities remain in the organic layer.

-

-

Wash: Wash the combined aqueous acidic layers with a small amount of DCM to remove entrained organics.

-

Basification: Cool the aqueous layer to 0-5°C. Slowly adjust pH to >12 using 50% NaOH or aq. Ammonia .

-

Critical Checkpoint: Ensure temperature <10°C to prevent potential side reactions or racemization (though rare for primary amines).

-

-

Re-extraction: Extract the liberated free base into Methyl tert-butyl ether (MTBE) or Toluene .

-

Drying: Dry over anhydrous

, filter, and concentrate to obtain the "Chemically Enriched" oil.

Phase 2: Targeted Salt Formation (Physical State Control)

Objective: Convert the oil into a crystalline solid to reject structural isomers and upgrade ee.

Recommended Salt: (L)-Tartrate or Hydrochloride .

-

Note: Tartrates often form better defined crystals for chiral amines than HCl, which can be hygroscopic.

Protocol (Using L-Tartaric Acid):

-

Solvent Selection: Dissolve the enriched amine oil in Ethanol (EtOH) (5 volumes).

-

Acid Addition: Prepare a solution of L-Tartaric acid (1.05 equivalents) in EtOH (5 volumes).

-

Mixing: Add the acid solution dropwise to the amine solution at 50-60°C.

-

Crystallization:

-

Isolation: Filter the solid. Wash with cold EtOH/MTBE (1:1).

Phase 3: Recrystallization (Optical Purity Upgrade)

Objective: Upgrade ee from >90% to >99%.

-

Reflux: Suspend the wet cake in Methanol (MeOH) or Isopropanol (IPA) . Heat to reflux until dissolved.

-

Cooling: Cool to RT.

-

Filtration: Collect the crystals.

-

Validation: Check melting point and specific rotation

.

-

📊 Visual Workflow: Process Logic

Caption: Logical flow for the purification of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine, emphasizing the iterative loop for optical purity.

❓ Troubleshooting & FAQs

Q1: The salt is "oiling out" instead of crystallizing. Why?

A: This is a classic Liquid-Liquid Phase Separation (LLPS). It occurs when the salt is generated in a solvent system where the "oiled" phase is more stable than the crystalline phase at that temperature, often due to high supersaturation or impurities acting as solvents.[2][4] Fix:

-

Re-heat the mixture until the oil dissolves back into a single phase.

-

Add a "bridge" solvent (e.g., a small amount of Methanol) to increase solubility slightly.

-

Seed the solution at a temperature above the oiling-out point but below the saturation point.

-

Slow Down: Cool at a rate of 0.5°C/min. Rapid cooling promotes oiling.[2]

Q2: My yield is low (<50%). Where did the product go?

A: Check the mother liquor (filtrate).[1]

-

Scenario A: Product is still in solution. Action: Concentrate the mother liquor and add an antisolvent (MTBE/Heptane).

-

Scenario B: Product was lost during Acid-Base extraction. Action: Check the pH of the aqueous layers.[5] If pH < 12 during basification, the amine is still protonated and trapped in the water.

Q3: How do I remove the "Des-methyl" impurity?

A: Structural analogs like the des-methyl variant often co-crystallize.

-

Strategy: Use a derivatization approach if crystallization fails. React the amine with a bulky protecting group (e.g., Boc-anhydride), recrystallize the Boc-protected amine (which often has different solubility properties), and then deprotect.

-

Alternatively, switch the counter-ion. If Tartrate fails, try Mandelic acid or Dibenzoyl-L-tartaric acid , which create a more sterically crowded lattice that may exclude the smaller impurity.

📚 References

-

Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The definitive text on chiral resolution via crystallization).

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link (Chapter on crystallization and salt selection).

-

Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link (Guide to selecting counter-ions for amine purification).

-

Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Strategies for preventing oiling out).

Sources

Validation & Comparative

Chiral HPLC methods for separating (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine enantiomers

This guide outlines a high-performance liquid chromatography (HPLC) strategy for the enantioseparation of (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine .

Executive Summary

The target molecule, (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-amine , represents a specific class of chiral amines known as

This structural distinction is critical for method selection. While Crown Ether columns are the gold standard for

Comparative Analysis of Separation Methods

The following table compares the three primary methodologies available for this separation.

| Feature | Method A: Immobilized Polysaccharide (Recommended) | Method B: Coated Polysaccharide (Traditional) | Method C: Crown Ether (Specialized) |

| Column | Chiralpak IA / IC (Amylose/Cellulose derivative) | Chiralpak AD-H / OD-H | Crownpak CR-I(+) |

| Mode | Normal Phase / Polar Organic | Normal Phase | Reversed Phase |

| Mobile Phase | n-Hexane : IPA : Diethylamine (DEA) | n-Hexane : IPA : DEA | pH 1.5 HClO₄ (aq) : Methanol |

| Mechanism | H-bonding, | H-bonding, | Host-Guest complexation (Ammonium ion) |

| Selectivity ( | High (Excellent for | High (Standard for aryl-amines) | Moderate/Low (Distance to chiral center reduces resolution) |

| Robustness | Excellent (Solvent resistant) | Moderate (Restricted solvents) | Good (Acidic conditions only) |

| Throughput | High (Low viscosity solvents) | High | Low (Requires lower flow rates/temp) |

Detailed Experimental Protocols

Method A: The "Gold Standard" Protocol (Polysaccharide Normal Phase)

This method utilizes the Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica). The immobilized nature allows for robust method development without fear of stripping the selector.

Rationale: The ortho-methyl substituent on the phenyl ring creates a "twisted" conformation that fits uniquely into the helical groove of the amylose polymer. The basic additive (DEA) is non-negotiable to suppress the ionization of the primary amine, preventing peak tailing.

Step-by-Step Workflow:

-

System Preparation:

-

Flush the HPLC system with Isopropanol (IPA) to remove any reversed-phase solvents (water/methanol).

-

Switch to n-Hexane to equilibrate the lines.

-

-

Mobile Phase Preparation:

-